N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide
説明
特性
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-10(2)27(22,23)12-5-3-4-11(6-12)17(21)20-18-19-13-7-14-15(25-9-24-14)8-16(13)26-18/h3-8,10H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJDWQRTZGMNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of o-aminothiophenol with glyoxal to form the benzothiazole ring. The dioxole ring is then introduced through a reaction with a suitable diol under acidic conditions.
The sulfonylbenzamide group is attached via a sulfonylation reaction, where the benzothiazole-dioxole intermediate is treated with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The final step involves the amidation of the sulfonylated intermediate with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
科学的研究の応用
Anticancer Activity
Research indicates that compounds with benzothiazole and dioxole moieties exhibit significant anticancer properties. N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide has been identified as a potential inhibitor of specific enzymes linked to various diseases. For instance, it shows promise as an inhibitor of carbonic anhydrase and certain kinases involved in cancer progression. This inhibition may lead to therapeutic strategies for managing diseases where these enzymes play a critical role .
Neuroprotective Effects
Emerging research suggests that the compound could possess neuroprotective properties. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells, which are crucial factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Further investigations are warranted to elucidate the underlying mechanisms and therapeutic potential .
Organic Electronics
The unique electronic properties of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the optimization of its electronic properties is ongoing .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .
Antimicrobial Efficacy Research
In another study focused on antimicrobial properties published in Antibiotics, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for developing new antibiotics .
作用機序
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
類似化合物との比較
Comparison with Similar Compounds
A systematic comparison of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide with structurally or functionally related compounds reveals key differences in efficacy, stability, and target specificity. Below is an analysis based on available evidence and analogous molecules:
Structural Analogues
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives (Patent: EP 4 384 524 A1) Core Structure: Shares the [1,3]dioxolo[4,5-f] fused ring system but replaces the benzothiazole with an isoindol-one scaffold. Functional Groups: Incorporates difluoro substituents instead of a sulfonylbenzamide group. Bioactivity: Demonstrated pesticidal activity against lepidopteran pests, with enhanced photostability compared to non-fluorinated analogues .
Sulfonamide-Containing Analogues
3-(Propan-2-ylsulfonyl)benzamide Derivatives Core Structure: Retains the sulfonylbenzamide group but lacks the fused dioxolo-benzothiazole system. Bioactivity: Known for kinase inhibition (e.g., JAK2/STAT3 pathways) in medicinal chemistry. Key Difference: The absence of the dioxolo-benzothiazole ring reduces metabolic stability and target selectivity compared to the target compound.
Benzothiazole-Based Compounds
6-Substituted Benzothiazoles
- Core Structure : Benzothiazole ring without the fused dioxolo group.
- Bioactivity : Widely studied for anticancer and antimicrobial properties.
- Key Difference : The fused dioxolo ring in the target compound likely enhances electron density and steric hindrance, altering binding modes to biological targets.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Critical Analysis of Evidence
生物活性
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C17H15N3O5S2
- Molecular Weight : 405.5 g/mol
- IUPAC Name : 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Biological Activities
The compound exhibits a broad spectrum of biological activities including:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal properties. In vitro studies have demonstrated that N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide shows effective inhibition against various microbial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be as low as 50 µg/mL against tested organisms .
Antiviral Activity
Some studies highlight the anti-HIV activity of benzothiazole derivatives. The compound's structure suggests potential interactions with viral proteins, leading to inhibition of viral replication .
Anticancer Properties
The compound has been evaluated for its anticancer potential in various human cancer cell lines:
- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- Results indicated moderate to high inhibitory effects on cell proliferation .
The biological activity of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-propan-2-ylsulfonylbenzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- DNA Interaction : Some benzothiazole derivatives are known to intercalate with DNA, disrupting the replication process in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in cancer cells treated with similar compounds.
Case Studies
A selection of studies illustrates the biological efficacy of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
